molecular formula C12H25O4P B14731613 Diethyl octanoylphosphonate CAS No. 5413-19-4

Diethyl octanoylphosphonate

Cat. No.: B14731613
CAS No.: 5413-19-4
M. Wt: 264.30 g/mol
InChI Key: ODWLXBMGRXVJBU-UHFFFAOYSA-N
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Description

Diethyl octanoylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an octanoyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl octanoylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. For instance, diethyl phosphite can react with octanoyl chloride under controlled conditions to yield this compound. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert this compound to phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Phosphonic acids or phosphonates.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl octanoylphosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonates.

    Medicine: this compound derivatives are explored for their potential as antiviral and anticancer agents.

    Industry: It is used in the development of flame retardants, plasticizers, and other materials with enhanced properties.

Mechanism of Action

The mechanism by which diethyl octanoylphosphonate exerts its effects involves the interaction of the phosphonate group with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the transition state of phosphate esters. The compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

  • Diethyl phosphonate
  • Diethyl cyanophosphonate
  • Diethyl methylphosphonate

Comparison: Diethyl octanoylphosphonate is unique due to its long octanoyl chain, which imparts distinct hydrophobic properties compared to other phosphonates. This makes it more suitable for applications requiring amphiphilic characteristics, such as in surfactants or membrane studies. Additionally, the longer chain can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications.

Properties

CAS No.

5413-19-4

Molecular Formula

C12H25O4P

Molecular Weight

264.30 g/mol

IUPAC Name

1-diethoxyphosphoryloctan-1-one

InChI

InChI=1S/C12H25O4P/c1-4-7-8-9-10-11-12(13)17(14,15-5-2)16-6-3/h4-11H2,1-3H3

InChI Key

ODWLXBMGRXVJBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)P(=O)(OCC)OCC

Origin of Product

United States

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